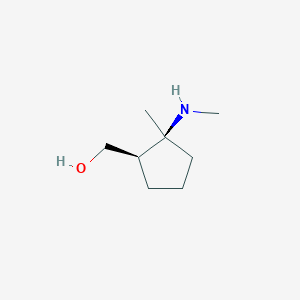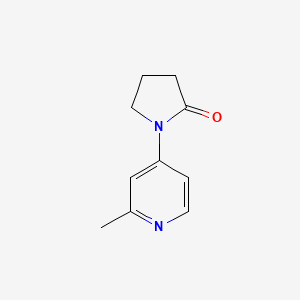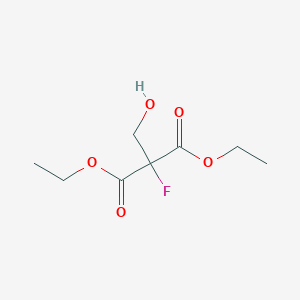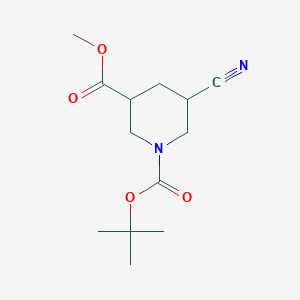
1,3-Diiodo-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diiodo-2-methyl-1-propene is an organic compound with the molecular formula C4H6I2 It is characterized by the presence of two iodine atoms attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diiodo-2-methyl-1-propene can be synthesized through the iodination of 2-methyl-1-propene. The reaction typically involves the use of iodine (I2) in the presence of a suitable catalyst or under specific reaction conditions to ensure the selective addition of iodine atoms to the propene backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diiodo-2-methyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or thiocyanato-substituted propene derivatives.
Addition Reactions: Products include halogenated propene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, ketones, or alkanes depending on the reaction conditions.
Applications De Recherche Scientifique
1,3-Diiodo-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Diiodo-2-methyl-1-propene involves its interaction with molecular targets through its reactive iodine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-methyl-1-propene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloro-2-methyl-1-propene: Similar structure but with chlorine atoms instead of iodine.
2-Methyl-1-propene: The parent compound without halogen substitution.
Uniqueness
1,3-Diiodo-2-methyl-1-propene is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C4H6I2 |
|---|---|
Poids moléculaire |
307.90 g/mol |
Nom IUPAC |
1,3-diiodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3 |
Clé InChI |
CSHHJSVEMPBDKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CI)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















